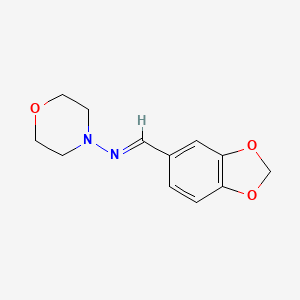

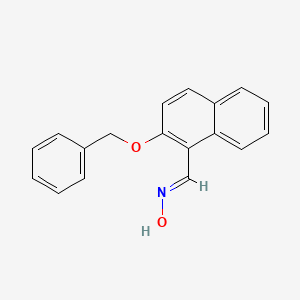

N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of N-(1,3-Benzodioxol-5-ylmethylene)-4-morpholinamine and its derivatives has been explored in various studies. For example, Attia et al. (2014) reported the synthesis and antimicrobial activity of a related compound, 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (Attia et al., 2014). Additionally, the synthesis of various analogs involving morpholine has been widely reported, indicating a robust methodology for crafting such compounds (Özil et al., 2018).

Molecular Structure Analysis The molecular structure of compounds related to N-(1,3-Benzodioxol-5-ylmethylene)-4-morpholinamine has been analyzed through crystallography and spectroscopy. For instance, Franklin et al. (2011) detailed the crystal structure of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione, showing the conformation and interactions of the morpholine ring (Franklin et al., 2011).

Chemical Reactions and Properties Research has demonstrated various chemical reactions involving morpholine derivatives. For instance, Kovalevsky et al. (1998) studied the reactivity of amino and nitro derivatives of 1,3-di(morpholin-4-yl)benzene, providing insights into the reactivity of such compounds (Kovalevsky et al., 1998).

Physical Properties Analysis The physical properties of morpholine-based compounds are often characterized by their crystalline structures and stability. As demonstrated by Morales-Salazar et al. (2022), the synthesis and characterization of related compounds like 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one reveal important physical properties (Morales-Salazar et al., 2022).

Chemical Properties Analysis The chemical properties of compounds in this class are diverse. For instance, the synthesis and characterization of novel 1-(morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones by Kol et al. (2016) highlight the chemical versatility and potential applications of such compounds (Kol et al., 2016).

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Potential Therapeutic Applications

- NK(1) Receptor Antagonist Aprepitant Synthesis : An efficient stereoselective synthesis process for the orally active NK(1) receptor antagonist Aprepitant, which involves direct condensation and a novel crystallization-induced asymmetric transformation, highlights the compound's relevance in therapeutic applications, particularly in the context of its receptor antagonistic properties (Brands et al., 2003).

Coordination Chemistry and Material Science Applications

- Nickel and Cobalt Coordination : The compound's ability to synthesize with N-morpholine or N,N-diethyl, N'-substituted benzoyl thioureas, forming square-planar NiL2 and fac-CoL3 complexes, indicates its utility in coordination chemistry and potential applications in catalysis and material sciences (Déchamps-Olivier et al., 1996).

Pharmacological and Toxicological Screening

- Benzimidazole-Morpholine Derivatives : The study on acetylcholinesterase, monoamine oxidase inhibitors, and antimicrobial activities of benzimidazole-morpholine derivatives underscores the compound's potential as multi-action therapeutic agents, highlighting non-cytotoxic and non-genotoxic properties (Can et al., 2017).

Antimicrobial Agents

- Triazole Derivatives Containing Morpholine Moiety : Synthesis of triazole derivatives with a morpholine moiety and their antimicrobial activities against various strains suggest the potential application of N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine derivatives in developing new antimicrobial agents (Sahin et al., 2012).

Synthetic Advances in Benzodiazines

- Benzodiazines Synthesis : The synthesis and application of benzodiazines, including derivatives of N-(1,3-benzodioxol-5-ylmethylene)-4-morpholinamine, play a significant role in pharmaceuticals and agrochemicals due to their broad biological properties. This underscores the importance of synthetic advances in enhancing the utility of such compounds (Mathew et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-1-(1,3-benzodioxol-5-yl)-N-morpholin-4-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-11-12(17-9-16-11)7-10(1)8-13-14-3-5-15-6-4-14/h1-2,7-8H,3-6,9H2/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQRELOULBVCMD-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/N=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-1,3-benzodioxol-5-ylmethylidene]morpholin-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)

![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)

![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)

![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)